molecular formula C8H5FN2O B8685292 4-fluoro-1H-indazole-5-carbaldehyde

4-fluoro-1H-indazole-5-carbaldehyde

Cat. No.: B8685292
M. Wt: 164.14 g/mol
InChI Key: VHSXJKARGVRERT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-1H-indazole-5-carbaldehyde is a useful research compound. Its molecular formula is C8H5FN2O and its molecular weight is 164.14 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H5FN2O

Molecular Weight

164.14 g/mol

IUPAC Name

4-fluoro-1H-indazole-5-carbaldehyde

InChI

InChI=1S/C8H5FN2O/c9-8-5(4-12)1-2-7-6(8)3-10-11-7/h1-4H,(H,10,11)

InChI Key

VHSXJKARGVRERT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=NN2)C(=C1C=O)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

805 mg (5 mmols) 4-fluoro-1H-indazole-5-carbonitrile (see EP 1510516, Example 85) were suspended in 25 mL toluene and cooled to −40° C. During 15 minutes 8 mL of a 1.5 M solution of diisobutylaluminium hydride in toluene (12 mmols) were added dropwise. The mixture was stirred for 2 hours at −40° C. At this temperature 5 mL ethyl acetate were added and the mixture was stirred for 20 minutes. 5 mL of a 1 M aqueous solution of tartaric acid were added and the mixture was stirred for 30 minutes at −20 to 0° C. The insolubles were removed by filtration. A small amount of dilute aqueous citric acid was added and the mixture was extracted with ethyl acetate. The extracts were washed with saturated sodium chloride and sodium hydrogen carbonate solutions and dried over sodium sulfate. The crude product was purified with column chromatography to yield 4-fluoro-1H-indazole-5-carbaldehyde 762 mg (92.9%). 1H-NMR (DMSO-d6): 13.82 (br s, 1H); 10.32 (s, 1H); 8.44 (s, 1H); 7.74 (dd, 1H); 7.49 (d, 1H) ppm.
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805 mg
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5 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a mixture of 5-bromo-4-fluoro-1H-indazole (4 mmol) and sodium hydride (4.3 mmol) in an Argon-purged round-bottom flask was added dry THF (10 mL) at rt. The mixture was stirred at rt for 15 min, during which time it became homogeneous (dark brown). The mixture was then cooled to −78° C., and a solution of n-butyllithium (8.7 mmol, 1.6 M in hexane) was added dropwise. After stirring for 1 h at −78° C., DMF (2 mL) was added dropwise and the mixture was allowed to warm to rt. After 3 h, the mixture was cooled to 0° C. and carefully treated with 1N HCl (20 mL). After a few minutes, solid sodium bicarbonate was added to basify the mixture to pH9-10. The aqueous solution was extracted with EtOAc(2×), and the organic layer was washed with brine, dried (Na2SO4) and concentrated. The residue was purified by flash chromatography (0-40% EtOAc/hexanes) to give 4-fluoro-1H-indazole-5-carbaldehyde.
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4 mmol
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